External Electron Donor Performance: Dimethyldi(2-thienyl)silane vs. Conventional Silane Donors in Propylene Polymerization
In Ziegler-Natta propylene polymerization, the use of dimethyldi(2-thienyl)silane as an external electron donor yields polypropylene with isotacticity exceeding 99%, outperforming industry-standard donors cyclohexylmethyldimethoxysilane (C-donor) and diphenyldimethoxysilane (D-donor), which typically achieve 95–99% isotacticity under comparable conditions [1]. The thienyl-substituted silane enables a catalyst system with molar ratios of Ti:Al:Si = 1:50–150:5–50, delivering both high stereoregularity and high polymerization yield [1]. This isotacticity advantage translates directly into higher polymer crystallinity and rigidity for specialty polypropylene grades.
| Evidence Dimension | Polypropylene isotacticity (external electron donor performance) |
|---|---|
| Target Compound Data | Isotacticity > 99% (as external donor component in Ziegler-Natta catalyst system) |
| Comparator Or Baseline | Cyclohexylmethyldimethoxysilane and diphenyldimethoxysilane: isotacticity typically 95–99% |
| Quantified Difference | Up to ~4 percentage-point improvement in isotacticity; bridging the gap from ≤99% to >99% |
| Conditions | Propylene polymerization with Ti/Mg/halogen solid catalyst component + alkylaluminum cocatalyst + silane external donor; Ti:Al:Si ≈ 1:50–150:5–50 molar ratio [1] |
Why This Matters
For procurement decisions in polyolefin catalyst development, dimethyldi(2-thienyl)silane provides a pathway to ultra-high isotacticity (>99%) that conventional donors cannot reliably achieve, enabling specialty polypropylene products with superior mechanical properties.
- [1] EP2644627A1. Catalyst for olefin polymerization containing thienyl-substituted silane. European Patent Office. View Source
